D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine
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Overview
Description
D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-alanine, D-tyrosine, D-phenylalanine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added and coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various amino acid derivatives and coupling reagents in the presence of a base.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences or chemical groups.
Scientific Research Applications
D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. The interactions can trigger signaling pathways, modulate enzyme activity, or alter protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine: Another synthetic peptide with a similar structure but different amino acid sequence.
D-Tyrosyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine: A peptide with a different arrangement of amino acids, leading to distinct properties.
Uniqueness
D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
644997-48-8 |
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Molecular Formula |
C32H37N5O7 |
Molecular Weight |
603.7 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H37N5O7/c1-20(35-30(42)25(33)16-21-8-4-2-5-9-21)29(41)36-27(18-23-12-14-24(38)15-13-23)32(44)37-26(31(43)34-19-28(39)40)17-22-10-6-3-7-11-22/h2-15,20,25-27,38H,16-19,33H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,39,40)/t20-,25-,26-,27-/m1/s1 |
InChI Key |
CBOPPVJIPHERHJ-ZGWQZBKRSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)NCC(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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